9-Propyl-9-azabicyclo[3.3.1]nonan-3-one
Description
9-Propyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic tertiary amine featuring a rigid azabicyclo[3.3.1]nonane skeleton with a propyl substituent at the 9-position and a ketone group at the 3-position. The scaffold is structurally analogous to granisetron derivatives, which are 5-HT₃ receptor antagonists used to treat chemotherapy-induced nausea .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
9-propyl-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C11H19NO/c1-2-6-12-9-4-3-5-10(12)8-11(13)7-9/h9-10H,2-8H2,1H3 |
InChI Key |
ZLRXQFXJJCHIKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the 9-Position
The 9-azabicyclo[3.3.1]nonane core allows for diverse substitutions, which influence steric, electronic, and pharmacological properties. Key analogs include:
Heteroatom Variations
Replacing nitrogen with sulfur or phosphorus alters electronic properties. For example, 9-thiabicyclo[3.3.1]nonan-3-one (6) exhibits conformational similarity to nitrogen analogs but differs in hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties
Melting Points and Solubility
- 9-Methyl derivatives : Melting points range from 138°C to 210°C, depending on substituents (e.g., 199°C for trifluoromethyl-substituted compound 6) .
- 9-Phenyl derivative : Higher molecular weight (227.31 g/mol) correlates with lower solubility in polar solvents .
- Propyl derivative: Limited data, but alkyl chains may enhance lipophilicity compared to methyl or phenyl analogs .
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